4-benzyl-4H-spiro[benzo[h]tetrazolo[1,5-a]quinazoline-6,1'-cyclohexan]-5(7H)-one
Overview
Description
4-benzyl-4H-spiro[benzo[h]tetrazolo[1,5-a]quinazoline-6,1’-cyclohexan]-5(7H)-one is a complex organic compound characterized by a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-4H-spiro[benzo[h]tetrazolo[1,5-a]quinazoline-6,1’-cyclohexan]-5(7H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-benzyl-2-sulfanylidene-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one with various reagents . The reaction conditions often include the use of alkyl halides and bases such as potassium hydroxide to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-4H-spiro[benzo[h]tetrazolo[1,5-a]quinazoline-6,1’-cyclohexan]-5(7H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, hydrazine hydrate, orthoformic acid ethyl ester, and carbon disulfide . Reaction conditions typically involve the use of bases such as potassium hydroxide and solvents like pyridine .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as 9-sulfanyl-substituted spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cycloheptane]-7(11H)-ones .
Scientific Research Applications
4-benzyl-4H-spiro[benzo[h]tetrazolo[1,5-a]quinazoline-6,1’-cyclohexan]-5(7H)-one has shown promise in several scientific research applications:
Chemistry: It serves as a precursor for synthesizing other complex molecules with potential biological activities.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-benzyl-4H-spiro[benzo[h]tetrazolo[1,5-a]quinazoline-6,1’-cyclohexan]-5(7H)-one involves its interaction with various molecular targets and pathways. The compound’s antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis, while its antitumor effects are linked to the inhibition of specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
3-benzylspiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one: This compound shares a similar spirocyclic structure and exhibits comparable biological activities.
5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cycloheptane]-7(11H)-one: Another related compound with notable antibacterial properties.
Uniqueness
4-benzyl-4H-spiro[benzo[h]tetrazolo[1,5-a]quinazoline-6,1’-cyclohexan]-5(7H)-one stands out due to its specific spiro-fused tetrazoloquinazoline structure, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its broad spectrum of biological activities make it a valuable compound for further research and development.
Properties
IUPAC Name |
12-benzylspiro[12,14,15,16,17-pentazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,13,15-hexaene-9,1'-cyclohexane]-11-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O/c30-22-20-21(19-12-6-5-11-18(19)15-24(20)13-7-2-8-14-24)29-23(25-26-27-29)28(22)16-17-9-3-1-4-10-17/h1,3-6,9-12H,2,7-8,13-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQFJPMJZVINER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)N(C5=NN=NN45)CC6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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